![molecular formula C13H14ClN3O B6423727 5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine CAS No. 1919480-95-7](/img/structure/B6423727.png)

5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

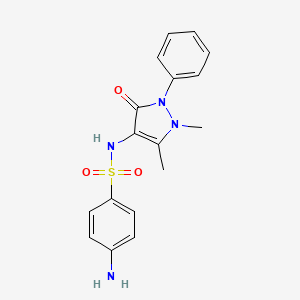

Molecular Structure Analysis

The molecular structure of “5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine” would be characterized by the presence of a pyrimidin-2-amine core, with a chloro group at the 5-position, and a 3-methoxyphenyl-ethyl group attached to the nitrogen . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrimidin-2-amine derivatives can undergo a variety of reactions, including those involving their amino groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. As a derivative of pyrimidin-2-amine, it would likely have properties common to other aminopyrimidines .作用機序

Target of Action

Similar compounds have been reported to exhibit acaricidal activity, suggesting that their targets may be enzymes or receptors essential to mites .

Mode of Action

Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .

Biochemical Pathways

Given its potential acaricidal activity, it may interfere with pathways crucial for the survival and reproduction of mites .

Pharmacokinetics

The presence of a pyrimidine ring and a methoxyphenyl group in its structure suggests that it may have good bioavailability due to potential interactions with biological membranes .

Result of Action

Based on its potential acaricidal activity, it may lead to the death of mites by disrupting essential biochemical pathways .

Action Environment

Factors such as temperature, ph, and presence of other substances could potentially affect its activity and stability .

実験室実験の利点と制限

5-Chloro-N-MEPEA has several advantages for use in laboratory experiments. It is an inexpensive and readily available compound, and it is soluble in organic solvents. In addition, the compound is stable and can be stored for long periods of time. The main limitation of 5-Chloro-N-MEPEA is that its mechanism of action is not well understood, so it is difficult to predict its effects in different experimental conditions.

将来の方向性

The future directions for research on 5-Chloro-N-MEPEA include further investigation of its mechanism of action, its effects on gene expression, and its potential applications in the pharmaceutical industry. In addition, further research is needed to explore the potential of 5-Chloro-N-MEPEA as a therapeutic agent for the treatment of various diseases. Finally, further research is needed to develop new methods for the synthesis of 5-Chloro-N-MEPEA and other related compounds.

合成法

5-Chloro-N-MEPEA is synthesized from pyrimidine, 3-methoxyphenylacetic acid, and sodium hypochlorite. The pyrimidine is first reacted with 3-methoxyphenylacetic acid in the presence of sodium hypochlorite to form 5-chloro-N-methoxy-2-phenylethyl pyrimidine. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 100-110°C. The reaction is then quenched with water and the product is extracted with an organic solvent, such as ethyl acetate. The product is then purified by column chromatography.

科学的研究の応用

5-Chloro-N-MEPEA has a wide range of applications in scientific research. It has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory agents, and antineoplastic agents. It has also been used as a building block for the synthesis of biologically active compounds, such as inhibitors of cyclin-dependent kinases, histone deacetylase inhibitors, and inhibitors of tyrosine kinases. In addition, 5-Chloro-N-MEPEA has been used in the synthesis of a variety of heterocyclic compounds, such as imidazoles, pyridines, and triazoles.

特性

IUPAC Name |

5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O/c1-18-12-4-2-3-10(7-12)5-6-15-13-16-8-11(14)9-17-13/h2-4,7-9H,5-6H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRYYBUDTNAUHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B6423651.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423667.png)

![3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B6423680.png)

![N-[(2-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423695.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6423714.png)

![N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6423724.png)

![3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6423733.png)

![3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile](/img/structure/B6423741.png)